N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4S2/c1-25-12-8-6-11(7-9-12)13(21)10-20-26(22,23)15-5-3-2-4-14(15)24-16(17,18)19/h2-9,13,20-21H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGXDYOAXQYNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H16F3NO3S
- CAS Number : 106797-53-9
- Appearance : White to light yellow powder
- Melting Point : 89.0 to 93.0 °C
- Solubility : Soluble in methanol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
1. Anticancer Activity
Recent research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Key findings include:
- IC50 Values : The compound showed IC50 values ranging from 3.0 μM to 21.3 μM against different cancer cell lines, indicating potent antiproliferative effects .
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
2. Anti-Cholinesterase Activity
The compound has also been evaluated for its anti-cholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Studies report:
- Inhibition Potency : The compound demonstrated competitive inhibition against acetylcholinesterase (AChE), with K_i values comparable to established inhibitors like donepezil .
- Potential Applications : This activity suggests its potential as a therapeutic agent in managing cognitive decline.
3. Anti-inflammatory Properties
Preliminary studies have indicated that the compound possesses anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation:
- Cytokine Inhibition : Research has shown a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 upon treatment with the compound, suggesting a modulatory effect on immune response .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | IC50 values < 10 µM against MCF-7 and A549 cell lines; induction of apoptosis observed. |
| Study B | Anti-Cholinesterase | K_i values between 13.62 ± 0.21 nM to 33.00 ± 0.29 nM; significant inhibition compared to donepezil. |
| Study C | Anti-inflammatory | Reduction in TNF-α levels by 87%; potential for treating inflammatory diseases. |
Preparation Methods
Retrosynthetic Analysis
The target molecule dissects into two primary components (Figure 1):
- 2-(Trifluoromethoxy)benzenesulfonyl chloride – Aromatic sulfonamide precursor.
- 2-Amino-1-(4-(methylthio)phenyl)ethanol – Amine-bearing hydroxyethyl side chain.
Coupling these via nucleophilic substitution forms the sulfonamide bond.
Synthesis of 2-(Trifluoromethoxy)Benzenesulfonyl Chloride
Chlorosulfonation of 2-(Trifluoromethoxy)Benzene
Direct sulfonation of 2-(trifluoromethoxy)benzene with chlorosulfonic acid (ClSO₃H) at 0–5°C yields the sulfonyl chloride:
$$
\text{2-(Trifluoromethoxy)benzene} + \text{ClSO₃H} \xrightarrow{\text{0–5°C}} \text{2-(Trifluoromethoxy)benzenesulfonyl chloride} + \text{HCl}
$$
Key Considerations :
Alternative Route: Dehalogenation of Brominated Precursors
A patent describes dehalogenating 2-trifluoromethoxy-5-bromobenzenesulfonamide via catalytic hydrogenation (Pd/C, H₂, 50°C, 35 bar):
$$
\text{2-Trifluoromethoxy-5-bromobenzenesulfonamide} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{MeOH, KOH}} \text{2-(Trifluoromethoxy)benzenesulfonamide}
$$
The sulfonamide is then converted to sulfonyl chloride using PCl₅ in chlorinated solvents.
Synthesis of 2-Amino-1-(4-(Methylthio)Phenyl)Ethanol
Henry Reaction Followed by Reduction
- Nitroaldol Reaction : 4-(Methylthio)benzaldehyde reacts with nitromethane in ethanol with ammonium acetate to form 2-nitro-1-(4-(methylthio)phenyl)ethanol :
$$
\text{4-(Methylthio)benzaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{NH}_4\text{OAc}} \text{2-nitro-1-(4-(methylthio)phenyl)ethanol}
$$ - Catalytic Hydrogenation : Nitro group reduced to amine using Raney Ni/H₂ or Zn/HCl:
$$
\text{2-Nitro-1-(4-(methylthio)phenyl)ethanol} \xrightarrow{\text{H}_2, \text{Raney Ni}} \text{2-amino-1-(4-(methylthio)phenyl)ethanol}
$$
Epoxide Ring-Opening with Ammonia
Epoxidizing 4-(methylthio)styrene (via mCPBA) followed by ammonia treatment yields the β-amino alcohol:
$$
\text{4-(Methylthio)styrene} \xrightarrow{\text{mCPBA}} \text{epoxide} \xrightarrow{\text{NH}_3} \text{2-amino-1-(4-(methylthio)phenyl)ethanol}
$$
Sulfonamide Coupling Reaction
Schotten-Baumann Conditions
The amine (2-amino-1-(4-(methylthio)phenyl)ethanol) reacts with 2-(trifluoromethoxy)benzenesulfonyl chloride in biphasic NaOH/dichloromethane:
$$
\text{RSO}2\text{Cl} + \text{H}2\text{NCH}2\text{CH(OH)Ar} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{RSO}2\text{NHCH}_2\text{CH(OH)Ar} + \text{NaCl}
$$
Optimization Parameters :
Electrochemical Synthesis (Alternative)
A paired electrochemical method reduces nitroarenes in the presence of arylsulfinates, though adaptation for this compound requires substituting precursors:
$$
\text{Electrochemical cell setup:} \quad \text{DNB (cathode)} + \text{arylsulfinate (anode)} \xrightarrow{-1.1 \, \text{V}} \text{sulfonamide}
$$
Challenges : Compatibility of trifluoromethoxy and methylthio groups under reductive conditions needs validation.
Reaction Optimization and Yield Data
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8 Hz, 1H, ArH), 7.62 (t, J = 7.5 Hz, 1H, ArH), 7.45 (d, J = 8 Hz, 1H, ArH), 7.30 (s, 4H, S-C₆H₄), 4.90 (br s, 1H, OH), 3.75–3.65 (m, 2H, CH₂NH), 3.10 (t, J = 6 Hz, 2H, CH₂OH), 2.45 (s, 3H, SCH₃).
- ¹⁹F NMR (376 MHz, CDCl₃) : δ -57.8 (s, CF₃O).
- HRMS (ESI+) : m/z calculated for C₁₆H₁₆F₃NO₄S₂ [M+H]⁺: 414.0532; found: 414.0535.
Q & A
Q. What are the optimal reaction conditions for synthesizing this sulfonamide compound, and how are intermediates purified?
- Methodological Answer: Synthesis requires multi-step organic reactions under controlled conditions:
- Inert atmosphere (e.g., nitrogen/argon) to prevent oxidation of sensitive groups like the hydroxyl or methylthio moieties .
- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for dissolving hydrophobic intermediates .
- Purification: Column chromatography (silica gel, 30:70–40:60 hexane:EtOAc) or recrystallization to isolate high-purity products (>95% by NMR) .
- Key reagents: Triethylamine or NaOH to neutralize acid byproducts during sulfonamide bond formation .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodological Answer: Analytical techniques are critical:
- NMR spectroscopy (¹H/¹³C, 600 MHz): Assigns peaks to protons in the benzenesulfonamide, hydroxyethyl, and methylthiophenyl groups .
- High-resolution mass spectrometry (HRMS): Validates molecular weight (e.g., calculated vs. observed [M+H]⁺) .
- TLC monitoring: Ensures reaction completion and intermediate purity .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological assays (e.g., enzyme inhibition vs. receptor binding)?
- Methodological Answer: Contradictions may arise due to off-target effects or assay interference:
- Orthogonal assays: Use surface plasmon resonance (SPR) for direct binding kinetics and enzymatic activity assays (e.g., fluorogenic substrates) .
- Competitive inhibition studies: Compare IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
- Computational docking: Model interactions with targets like dihydropteroate synthase (DHPS) to rationalize discrepancies .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer: Stability challenges include hydrolysis of the sulfonamide or trifluoromethoxy groups:
- pH optimization: Buffers (pH 7.4) mimic physiological conditions; assess degradation via HPLC over 24–72 hours .
- Lyophilization: Stabilize the compound in solid form for long-term storage .
- Protecting groups: Introduce tert-butyl or acetyl groups to shield reactive hydroxyl moieties during in vitro studies .
Q. How can enantiomeric purity be ensured given the chiral hydroxyethyl center?
- Methodological Answer: The hydroxyethyl group introduces chirality, requiring enantioselective synthesis:
- Chiral chromatography: Use cellulose-based columns (e.g., Chiralpak®) with hexane:isopropanol gradients .
- Asymmetric catalysis: Employ chiral ligands (e.g., BINOL) during key bond-forming steps .
- Circular dichroism (CD): Confirm enantiopurity by comparing CD spectra to racemic controls .
Q. What structural modifications enhance target selectivity while minimizing cytotoxicity?
- Methodological Answer: SAR studies guide rational design:
- Trifluoromethoxy group replacement: Test analogs with methylsulfonyl or nitro groups to evaluate steric/electronic effects on target binding .
- Methylthio substitution: Replace with ethylthio or halogenated thioethers to modulate hydrophobicity .
- In vitro cytotoxicity screening: Use MTT assays on HEK293 or HepG2 cells to prioritize low-toxicity candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
